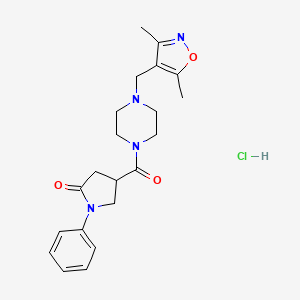

4-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one hydrochloride" is a structurally complex molecule that likely exhibits significant pharmacological activity due to the presence of multiple functional groups known to interact with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and activity of related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

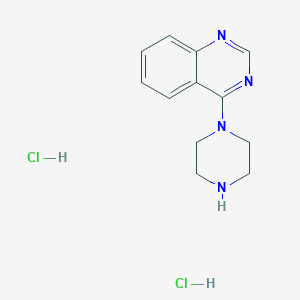

The synthesis of related piperazine compounds involves multi-step organic reactions, starting from basic piperazine or its derivatives and introducing various functional groups through reactions with corresponding reagents. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride gas into the solution . This suggests that the synthesis of the compound would also involve a series of reactions to introduce the isoxazole, piperazine, and pyrrolidinone moieties, followed by the formation of the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography . These techniques confirm the identity and purity of the synthesized compounds and provide detailed information about their three-dimensional conformation. The presence of different substituents can significantly affect the molecular conformation, as seen in the case of the 2-[4-(2-methylphenyl)piperazin-1-ylmethyl] derivative of dimethylisothiazolopyridine, where the conformation of the piperazine part of the molecule depends on the substituents in the phenyl ring . Therefore, a similar analysis would be necessary to determine the precise structure of the compound .

Chemical Reactions Analysis

Piperazine derivatives are known to undergo various chemical reactions, particularly those involving their functional groups. For example, the piperazine moiety can act as a nucleophile in reactions with electrophiles, and the presence of other functional groups can lead to the formation of complex structures with biological activity . The specific chemical reactions that the compound "this compound" would undergo can be inferred from the reactivity of similar compounds, but would need to be empirically determined.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties significantly. For example, the crystal and molecular structures of related compounds provide information on their density and crystalline system . The hydrochloride salt form of piperazine derivatives typically enhances their water solubility, which is important for their potential use as pharmaceuticals . The compound would likely have its own unique set of physical and chemical properties that would need to be characterized through experimental studies.

Scientific Research Applications

Heterocyclic Analogues with Hypolipidemic Activity

A series of heterocyclic analogues, including compounds with structural similarities to 4-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one hydrochloride, demonstrated potent hypolipidemic activity. The exploration of structure-activity relationships revealed compounds that significantly lower serum lipid levels in rats, showcasing their potential as treatments for hyperlipidemia (Ashton et al., 1984).

Antimicrobial Activities of Novel Triazole Derivatives

Novel triazole derivatives, structurally related to the discussed compound, were synthesized and found to possess good to moderate antimicrobial activities against various test microorganisms. This highlights the compound's potential role in the development of new antimicrobial agents (Bektaş et al., 2007).

Antifungal Compound's Solubility and Partitioning

A novel potential antifungal compound from the 1,2,4-triazole class, which shares structural features with this compound, was synthesized. Its pharmacologically relevant physicochemical properties, including solubility and partitioning in biologically relevant solvents, were determined, emphasizing its potential for lipophilic drug delivery pathways in biological media (Volkova et al., 2020).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines, akin to the compound , led to the discovery of a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing a potential route for HIV treatment through the design of analogues of this compound (Romero et al., 1994).

properties

IUPAC Name |

4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3.ClH/c1-15-19(16(2)28-22-15)14-23-8-10-24(11-9-23)21(27)17-12-20(26)25(13-17)18-6-4-3-5-7-18;/h3-7,17H,8-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQPVVVPBAFABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)